molecular formula C14H11ClFN3O3 B13289465 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide

2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide

Cat. No.: B13289465
M. Wt: 323.70 g/mol
InChI Key: ABTKOAHAPZLZIO-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(4-fluorophenyl)amino]-5-nitroaniline. The reaction is carried out under mild conditions using triethylamine as an acid-binding agent . The process is efficient, yielding high purity and is suitable for industrial production.

Industrial Production Methods

For industrial production, the method involves the use of N-isopropyl-4-fluoroaniline and chloroacetyl chloride as raw materials. Triethylamine is used to bind the acid, and the reaction is performed under mild conditions to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorophenylacetamide
  • N-(4-chloro-2-fluorophenyl)acetamide
  • 2-chloro-5-nitrophenylacetamide

Uniqueness

What sets 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H11ClFN3O3

Molecular Weight

323.70 g/mol

IUPAC Name

2-chloro-N-[2-(4-fluoroanilino)-5-nitrophenyl]acetamide

InChI

InChI=1S/C14H11ClFN3O3/c15-8-14(20)18-13-7-11(19(21)22)5-6-12(13)17-10-3-1-9(16)2-4-10/h1-7,17H,8H2,(H,18,20)

InChI Key

ABTKOAHAPZLZIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)CCl)F

Origin of Product

United States

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